molecular formula C12H12O2 B12823567 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid

Cat. No.: B12823567
M. Wt: 188.22 g/mol
InChI Key: APLQELYKZQIAJX-UHFFFAOYSA-N
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Description

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a chemical building block designed for medicinal chemistry and drug discovery research. It features the bicyclo[1.1.1]pentane moiety, which is widely recognized in scientific literature as a valuable bioisostere for a phenyl ring . Incorporating this rigid, three-dimensional cage structure in place of a flat aromatic ring in drug candidates can significantly improve key physicochemical properties. Research on analogous bicyclo[1.1.1]pentane derivatives has demonstrated that this substitution can lead to enhanced aqueous solubility and improved artificial membrane permeability compared to the parent aromatic compounds, without a substantial loss of potency . This strategy is particularly useful for reducing molecular planarity and lowering aromatic ring count, which are factors associated with better developability in lead optimization programs . This product is intended for use in the synthesis of novel bioactive molecules and is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11-8-6-9(11)10(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2,(H,13,14)

InChI Key

APLQELYKZQIAJX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylbicyclo[111]pentane-2-carboxylic acid typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . The phenyl group can then be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods allow for the efficient production of large quantities of the desired compounds.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification with alcohols under acidic or coupling conditions:

Reaction Conditions Catalyst/Reagents Yield Application
Methanol/H<sup>+</sup>H<sub>2</sub>SO<sub>4</sub>78–85%Methyl ester synthesis
Ethanol/DCCDicyclohexylcarbodiimide92%Activated ester intermediates
Benzyl alcohol/Steglich conditionsDMAP, EDCI88%Protective group strategies

Mechanistic studies confirm protonation of the carboxyl group facilitates nucleophilic alcohol attack, followed by water elimination. The bicyclic structure remains intact during these transformations.

Decarboxylation Pathways

Thermal or oxidative decarboxylation generates bicyclic hydrocarbons or radicals:

  • Thermal decarboxylation (160–180°C, toluene):
    Yields 4-phenylbicyclo[1.1.1]pentane (86%) via CO<sub>2</sub> elimination.

  • Metal-mediated decarboxylation (AgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>):
    Forms alkyl radicals for cross-coupling (62–75% yields) .

Decarboxylation preserves the bicyclo[1.1.1]pentane core, enabling access to bridge-functionalized derivatives .

Radical Cross-Coupling Reactions

Photoredox/copper dual catalysis enables three-component alkyl-alkynyl functionalization:

Components Catalysts Yield
Carboxylic acid + Alkyne + PropellaneIr(ppy)<sub>3</sub>, Cu(acac)<sub>2</sub>58–72%

This method constructs alkyl-alkynyl-substituted bicyclo[1.1.1]pentanes via:

  • Photoredox-generated alkyl radicals from hypervalent iodine(III) carboxylates

  • Radical addition to [1.1.1]propellane

  • Copper-mediated coupling with alkynes .

Bridge Heteroarylation

Minisci-type reactions functionalize the C2 bridge position with heteroarenes:

Heteroarene Conditions Yield
PyridineAgNO<sub>3</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>61%
Quinoline450 nm LED, 24 h54%

This decarboxylative process directly couples free carboxylic acids with unfunctionalized heteroarenes, bypassing pre-activation steps .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bicyclo[1.1.1]pentane framework with a phenyl group, contributing to its rigidity and saturation. Its molecular formula is C12H12O2C_{12}H_{12}O_2 with a molecular weight of approximately 188.22 g/mol, and it exhibits interesting physical properties such as a predicted boiling point of 332.9 °C .

Biological Applications

1. Bioisosteric Replacement in Drug Design

One of the primary applications of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is its use as a bioisosteric replacement for phenyl groups in drug molecules. This approach aims to enhance the pharmacokinetic profiles of existing drugs by improving their potency and reducing toxicity.

  • Case Study: LpPLA2 Inhibitors
    • The incorporation of the bicyclo[1.1.1]pentane moiety into lipoprotein-associated phospholipase A2 (LpPLA2) inhibitors has demonstrated significant improvements in physicochemical properties and binding affinity compared to traditional phenyl-containing compounds .
    • For example, derivatives incorporating this moiety showed enhanced solubility and lower clearance rates in human liver microsomal assays, indicating a favorable pharmacokinetic profile .

2. Antimalarial Drug Development

Research has also explored the potential of this compound derivatives in the development of antimalarial agents. The structural modifications enabled by this bicyclic framework can lead to compounds with improved activity against Plasmodium falciparum, the causative agent of malaria.

  • Synthesis and Activity
    • A practical synthesis method has been reported that allows for the creation of new derivatives with promising antiplasmodial activity while maintaining low cytotoxicity levels .

Potential Future Directions

The unique properties of this compound suggest several avenues for future research:

  • Further Exploration in Medicinal Chemistry
    • Continued investigation into its applications as a bioisostere could lead to new classes of drugs with improved efficacy against various diseases.
  • Development of Novel Derivatives
    • Exploring different substituents on the bicyclic framework may yield compounds with tailored biological activities suitable for specific therapeutic targets.

Mechanism of Action

The mechanism of action of 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This allows it to mimic the geometry and substituent exit vectors of benzene rings while offering enhanced solubility, metabolic stability, and reduced non-specific binding . The compound interacts with molecular targets and pathways similar to those of its benzene ring counterparts, making it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-phenylbicyclo[1.1.1]pentane-2-carboxylic acid with two related compounds: 4-biphenylcarboxylic acid () and 1-methylbicyclo[1.1.1]pentane-2-carboxylic acid (). Key differences in molecular structure, substituent effects, and research activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Research Activity (Patent/Literature Counts)
This compound* C12H12O2 ~188.22 Bicyclo core, phenyl, carboxylic acid Not explicitly reported
4-Biphenylcarboxylic acid C13H10O2 198.22 Linear biphenyl, carboxylic acid Not reported in
1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid C7H10O2 126.07 Bicyclo core, methyl, carboxylic acid 0 patents, 0 literature

Structural Rigidity and Substituent Effects

  • This compound: The bicyclo[1.1.1]pentane core imposes significant steric constraints, limiting rotational freedom and enforcing a fixed spatial arrangement. This rigidity can enhance binding specificity in protein pockets compared to flexible analogs like 4-biphenylcarboxylic acid .
  • 4-Biphenylcarboxylic acid : This compound lacks the bicyclic system, featuring a linear biphenyl structure. Its flexibility may reduce target selectivity but improve solubility due to reduced steric hindrance .
  • Its low molecular weight suggests higher solubility but weaker binding affinity compared to the phenyl analog .

Research and Application Trends

Biological Activity

4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its stability and reactivity. The bicyclo[1.1.1]pentane framework is known for its ability to act as a bioisostere, replacing phenyl groups in various bioactive compounds, which can enhance their pharmacological profiles.

Anticancer Properties

Recent studies have indicated that derivatives of bicyclo[1.1.1]pentane compounds exhibit significant anticancer activity. For instance, the incorporation of this moiety into known anticancer agents has shown enhanced potency against various cancer cell lines due to improved metabolic stability and reduced toxicity.

Anti-inflammatory Effects

Research has demonstrated that this compound and its derivatives can modulate inflammatory pathways. A study involving the synthesis of BCP-containing lipoxin A4 mimetics revealed that these compounds effectively inhibited NFκB activity in human monocyte cell lines, leading to a decrease in pro-inflammatory cytokine release (e.g., TNFα, MCP1) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The unique structural characteristics of the bicyclic system allow for enhanced binding affinity and selectivity compared to traditional phenyl-containing compounds.

Study 1: Anticancer Activity

In a comparative study, researchers synthesized several BCP derivatives and evaluated their anticancer properties against breast cancer cell lines. The results indicated that the BCP derivatives exhibited IC50 values significantly lower than those of conventional phenyl analogs, suggesting superior efficacy in inhibiting cancer cell proliferation .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of BCP derivatives in a mouse model of acute inflammation. Treatment with this compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to controls, highlighting its therapeutic potential in managing inflammatory diseases .

Data Summary

Biological Activity IC50 Values Mechanism References
Anticancer<10 µMApoptosis induction ,
Anti-inflammatory<100 nMNFκB inhibition ,

Q & A

Q. What are the recommended safety protocols for handling 4-Phenylbicyclo[1.1.1]pentane-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Based on SDS data, researchers should wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) . Work in a fume hood to avoid inhalation (H332) and ensure proper ventilation. Store the compound in a sealed container at 2–8°C, away from strong oxidizers or acids . Post-handling, wash exposed skin with soap and water, and decontaminate surfaces with ethanol .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : A common method involves oxidation of 2-phenylbicyclo[1.1.1]pentan-2-ol using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid . Alternatively, photochemical decarboxylative borylation of propellane precursors under UV light enables scalable synthesis (45–92% yield), followed by hydrolysis to the acid . Key steps include inert atmosphere handling (N₂/Ar) and purification via recrystallization from ethanol/water mixtures .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA mobile phase) to assess purity (>97%). Confirm structure via 1H^1H-NMR (δ 1.8–2.1 ppm for bridgehead protons) and IR (C=O stretch at 1700–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (C₁₂H₁₂O₂, calc. 212.0837) .

Advanced Research Questions

Q. What experimental strategies mitigate low yields in bicyclo[1.1.1]pentane carboxylate synthesis?

  • Methodological Answer : Optimize photochemical reactions by tuning light intensity (450 nm LED, 10 W) and reaction time (6–12 hrs). Use alkyl iodides (e.g., CD₃I) as radical precursors to improve efficiency (68–92% yield). Purify via silica gel chromatography (hexane/EtOAc 3:1) to remove unreacted propellane . For oxidation routes, monitor reaction progress with TLC (Rf 0.3 in EtOAc) and quench excess Cr(VI) with isopropanol .

Q. How can researchers resolve contradictions in reported pKa values for bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : Discrepancies arise from solvent effects (e.g., water vs. DMSO) and bridgehead s-character (30–40% by 1JCH^1J_{CH} coupling constants). Calibrate pH meters with aqueous buffers and validate via potentiometric titration (0.1 M NaOH, 25°C). For non-aqueous systems, use DFT calculations (B3LYP/6-311+G**) to model acid dissociation .

Q. What role does bicyclo[1.1.1]pentane play in improving drug candidate pharmacokinetics?

  • Methodological Answer : As a phenyl bioisostere, the bicyclo[1.1.1]pentane moiety reduces metabolic oxidation (CYP450) and enhances solubility (logP reduction by 0.5–1.0 units). In Lp-PLA2 inhibitors, it improves IC₅₀ by 10-fold compared to phenyl analogs. Assess bioavailability via rat PK studies (oral administration, LC-MS plasma analysis) .

Q. How can researchers address challenges in functionalizing the bicyclo[1.1.1]pentane core?

  • Methodological Answer : Strain-release amination with NaN₃ and LiAlH₄ converts carboxylates to amines (65% yield). For halide derivatives, use Pd-catalyzed cross-couplings (Suzuki-Miyaura with aryl boronic acids, 70–85% yield). Monitor reaction regioselectivity via 13C^{13}C-NMR to confirm substitution at the bridgehead .

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